molecular formula C9H12N2OS B1309047 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde CAS No. 878433-13-7

2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde

Cat. No.: B1309047
CAS No.: 878433-13-7
M. Wt: 196.27 g/mol
InChI Key: SOKKVDAOKZVIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Condensed Azines

  • Researchers have utilized 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde, a related compound, in the synthesis of condensed azines. This involves reactions with enamines, leading to the formation of pyrimido[4,5,6-de][1,6]naphthyridine derivatives, indicating potential for similar applications in 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Enantioselective Addition in Asymmetric Autocatalysis

  • Pyrimidyl alkanols, similar to this compound, have shown significant roles in asymmetric autocatalysis. These compounds can amplify enantiomeric excess in reactions, suggesting applications in understanding the origins of homochirality in organic compounds (Soai, Kawasaki, & Matsumoto, 2019).

Antimicrobial Agent Synthesis

  • Similar pyrimidine derivatives, including 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine, have been synthesized and transformed into pyrimido[4,5-d]pyrimidine derivatives with potential antimicrobial applications. This indicates the possibility of this compound being utilized in the development of new antimicrobial agents (Abu-Melha, 2014).

Applications in Electrical Conductivity and Luminescence

  • Research has shown that sulfur-pyrimidine ligands, similar to this compound, can be used in coordination polymers with copper(I)-halides to exhibit significant electrical conductivity and luminescence. This suggests potential applications in the field of materials science and photovoltaics (Gallego, Castillo, Gómez‐García, Zamora, & Delgado, 2012).

Chiral Discrimination in Asymmetric Autocatalysis

  • Chiral pyrimidyl alkanols, similar to this compound, have been used in the chiral discrimination of organic compounds through asymmetric autocatalysis, implying its potential use in understanding chiral discrimination and synthesis (Soai & Sato, 2002).

Safety and Hazards

The safety information available indicates that “2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde” may be an irritant .

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7(2)6-13-9-10-3-8(5-12)4-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKKVDAOKZVIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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